1-(but-3-yn-1-yl)-4-iodo-1H-pyrazole 1-(but-3-yn-1-yl)-4-iodo-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1409837-22-4
VCID: VC3064399
InChI: InChI=1S/C7H7IN2/c1-2-3-4-10-6-7(8)5-9-10/h1,5-6H,3-4H2
SMILES: C#CCCN1C=C(C=N1)I
Molecular Formula: C7H7IN2
Molecular Weight: 246.05 g/mol

1-(but-3-yn-1-yl)-4-iodo-1H-pyrazole

CAS No.: 1409837-22-4

Cat. No.: VC3064399

Molecular Formula: C7H7IN2

Molecular Weight: 246.05 g/mol

* For research use only. Not for human or veterinary use.

1-(but-3-yn-1-yl)-4-iodo-1H-pyrazole - 1409837-22-4

Specification

CAS No. 1409837-22-4
Molecular Formula C7H7IN2
Molecular Weight 246.05 g/mol
IUPAC Name 1-but-3-ynyl-4-iodopyrazole
Standard InChI InChI=1S/C7H7IN2/c1-2-3-4-10-6-7(8)5-9-10/h1,5-6H,3-4H2
Standard InChI Key DGNYUMUSNIKICL-UHFFFAOYSA-N
SMILES C#CCCN1C=C(C=N1)I
Canonical SMILES C#CCCN1C=C(C=N1)I

Introduction

1-(but-3-yn-1-yl)-4-iodo-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family, which is a class of five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by the presence of a but-3-yn-1-yl group attached to the nitrogen atom of the pyrazole ring and an iodine atom at the fourth position of the ring.

Synthesis and Reactions

Pyrazoles, in general, can undergo various reactions such as alkylation, arylation, and metal-catalyzed cross-coupling reactions. The presence of an iodine atom at the fourth position makes it a suitable substrate for further functionalization through cross-coupling reactions like Suzuki or Sonogashira coupling.

Applications and Potential Uses

While specific applications of 1-(but-3-yn-1-yl)-4-iodo-1H-pyrazole are not detailed in the literature, pyrazoles are known for their diverse biological activities and applications in pharmaceuticals. They can act as inhibitors of enzymes, exhibit anti-inflammatory properties, and are used in the synthesis of various bioactive compounds.

Pyrazoles have been explored in medicinal chemistry for their potential as antiviral, antibacterial, and anticancer agents. The presence of an alkynyl group in this compound could provide opportunities for further modification and functionalization, potentially enhancing its biological activity.

Research Findings and Future Directions

Research on pyrazoles, including those with alkynyl substituents, continues to grow due to their potential therapeutic applications. The development of efficient synthesis methods and the exploration of their biological activities are key areas of ongoing research.

Future studies on 1-(but-3-yn-1-yl)-4-iodo-1H-pyrazole could focus on its synthesis optimization, biological screening, and potential applications in drug discovery. The compound's unique structure, with both an iodine atom and an alkynyl group, presents opportunities for further chemical modification and biological evaluation.

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